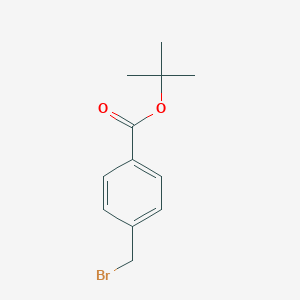
叔丁基 4-(溴甲基)苯甲酸酯
描述
Tert-butyl 4-(bromomethyl)benzoate is a chemical compound used in various organic syntheses. The compound serves as a precursor in numerous chemical reactions and has been studied for its structural and chemical properties.
Synthesis Analysis
- The synthesis of Tert-butyl 4-(bromomethyl)benzoate can be initiated from compounds like 4-bromobenzyl tert-butyl ether or 4-bromotoluene. These compounds undergo a series of reactions, including lithiation and conversion into trifluoroacetophenones, to finally yield Tert-butyl 4-(bromomethyl)benzoate (Nassal, 1983).
Molecular Structure Analysis
- The molecular structure of compounds related to Tert-butyl 4-(bromomethyl)benzoate has been determined using X-ray crystallography. This includes analysis of the crystal structure and conformation (Meurs & Koningsveld, 1974).
Chemical Reactions and Properties
- Tert-butyl 4-(bromomethyl)benzoate participates in various chemical reactions, including Cope rearrangements and halogenation reactions. These reactions are significant for the synthesis of water-soluble stable free radicals and organoselenium compounds (Marx & Rassat, 2002), (Zade et al., 2005).
Physical Properties Analysis
- The physical properties of Tert-butyl 4-(bromomethyl)benzoate, like solubility and stability, are influenced by various factors, including reaction conditions and solvent choice (Bailey, Luderer, & Jordan, 2006).
Chemical Properties Analysis
- Detailed chemical properties of Tert-butyl 4-(bromomethyl)benzoate and related compounds have been studied using various spectroscopic methods and theoretical calculations. This includes analyses of vibrational spectra, NMR, UV-Vis spectroscopy, and computational studies to understand molecular interactions and stability (Mathammal et al., 2016).
科学研究应用
Vibrational Spectra and Molecular Structure Analysis : A study by Mathammal et al. (2016) on 3,5 di tert butyl 4 hydroxy benzoic acid, which has a structure similar to tert-butyl 4-(bromomethyl)benzoate, provided insights into quality control and drug receptor interactions (Mathammal et al., 2016).
Surface Reactions on Alumina : Kamata et al. (1994) studied the chemisorption and cleavage of alkyl benzoates on alumina surfaces. Tert-butyl benzoate, a related compound, was found to result in benzoic acid upon reaction (Kamata et al., 1994).
Synthesis of Stable Free Radicals : Marx and Rassat (2002) discussed the synthesis of potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate, a water-soluble stable free radical, potentially applicable in organic synthesis and catalysis. This study highlights the use of tert-butyl benzoates in the synthesis of functionally significant compounds (Marx & Rassat, 2002).
Antimicrobial Fungal Metabolite Synthesis : Sunasee and Clive (2008) developed a method to synthesize 1,4-disubstituted aromatics from tert-butyl benzoates, which was applied to create the antibiotic culpin, demonstrating the role of tert-butyl benzoates in pharmaceutical synthesis (Sunasee & Clive, 2008).
属性
IUPAC Name |
tert-butyl 4-(bromomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIBTIUXYYFCPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465188 | |
| Record name | Tert-butyl 4-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(bromomethyl)benzoate | |
CAS RN |
108052-76-2 | |
| Record name | Tert-butyl 4-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(bromomethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


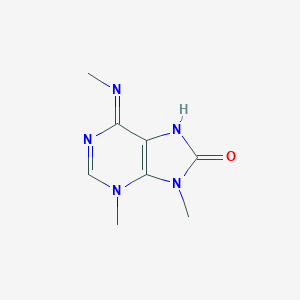


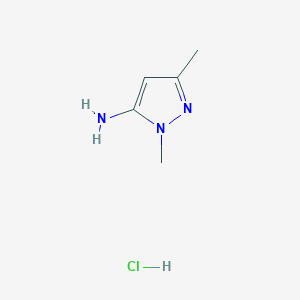
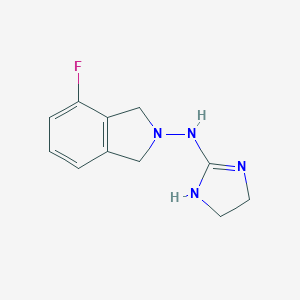
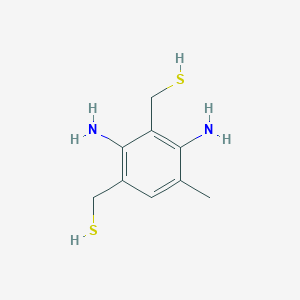
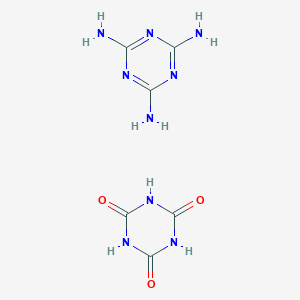

![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B34452.png)
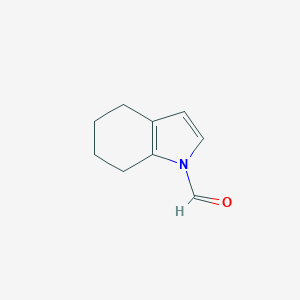
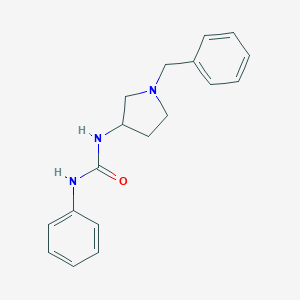
![5,6-Dihydro-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B34458.png)
![[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B34459.png)